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Introduction
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic organic compound

that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its rigid,

planar bicyclic structure, which fuses a pyrazole ring with a pyrimidine ring, serves as a

"privileged scaffold."[1][2][3] This designation is reserved for molecular frameworks that can

bind to multiple, distinct biological targets, thereby offering a versatile starting point for the

development of novel therapeutics. The strategic placement of a bromine atom and a

carboxylic acid group provides orthogonal chemical handles, enabling precise, multi-directional

modifications. This guide offers an in-depth examination of its physicochemical properties,

reactivity, synthesis, and critical applications, particularly in the design of targeted therapies like

protein kinase inhibitors.

Physicochemical & Structural Properties
The foundational characteristics of a compound are critical for its application in research and

development. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid possesses a unique

combination of features that make it an attractive building block for chemical synthesis. Its key

properties are summarized below.
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Property Value Source(s)

Molecular Weight 242.03 g/mol [4][5]

Molecular Formula C₇H₄BrN₃O₂ [4][6]

Monoisotopic Mass 240.94869 Da [4][7]

CAS Number 300717-72-0 [4]

IUPAC Name
6-bromopyrazolo[1,5-

a]pyrimidine-2-carboxylic acid
[4]

Density 2.09 g/cm³ [5]

XLogP3 0.9 - 1.19 [4][5]

Canonical SMILES
C1=C2N=CC(=CN2N=C1C(=O

)O)Br
[4][7]

InChIKey
WDICXYMIEJAABR-

UHFFFAOYSA-N
[4][5]

Chemical Reactivity and Synthetic Versatility
The utility of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid in synthetic chemistry

stems from its two distinct reactive sites: the bromine atom at the C6 position and the

carboxylic acid at the C2 position. This bifunctionality allows for sequential and controlled

chemical modifications.

The C6-Bromine Handle: The bromine atom is an excellent leaving group for palladium-

catalyzed cross-coupling reactions.[2] This enables the introduction of a wide array of

substituents, such as aryl, heteroaryl, or alkyl groups, via reactions like the Suzuki,

Buchwald-Hartwig, and Sonogashira couplings.[1][2] This position is often targeted to

modulate the compound's interaction with the solvent-exposed regions of a protein's binding

pocket, thereby influencing selectivity and pharmacokinetic properties.

The C2-Carboxylic Acid Handle: The carboxylic acid group is readily converted into amides,

esters, or other derivatives.[2] Amide coupling is particularly prevalent in drug design, as it

allows for the formation of stable bonds with various amine-containing fragments. These
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fragments can be designed to form critical hydrogen bonds within a target's active site,

significantly enhancing binding affinity and potency.

The diagram below illustrates these key reactive centers and the synthetic pathways they

enable.

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Caption: Key reactive sites on the core scaffold.
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The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of DNA

and a key structural motif in ATP (adenosine triphosphate). Because protein kinases have a

binding site for ATP, molecules mimicking this structure are excellent candidates for kinase

inhibitors.[1][2] By competitively binding to the ATP pocket, these inhibitors can block

downstream signaling pathways that are often hyperactive in diseases like cancer.[1][8]

Derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid have shown significant

promise as inhibitors of various kinases, including PI3Kδ, EGFR, and B-Raf.[2][8] The

development process typically follows a logical workflow where the core scaffold is

systematically elaborated to optimize potency, selectivity, and drug-like properties.

Starting Material:
6-Bromopyrazolo[1,5-a]pyrimidine-

2-carboxylic acid

Step 1: Amide Coupling
(at C2-COOH)

Introduces key binding motifs

 R-NH₂, Coupling Agents

Step 2: Suzuki Coupling
(at C6-Br)

Modulates selectivity & solubility

 Ar-B(OH)₂, Pd Catalyst
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Potent & Selective
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Caption: Drug discovery workflow using the core scaffold.
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Exemplary Protocol: Suzuki Cross-Coupling
The following protocol provides a representative, step-by-step methodology for a Suzuki cross-

coupling reaction at the C6 position. This procedure is grounded in established chemical

principles for this transformation.[1][8]

Objective: To synthesize 6-Aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., Dioxane/Water mixture, 10:1)

Procedure:

Vessel Preparation: To a dry round-bottom flask or microwave vial, add 6-
Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the arylboronic acid, and the base.

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-

10 minutes to remove oxygen, which can deactivate the palladium catalyst.

Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the

degassed solvent mixture.

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (2-18 hours), monitoring progress by TLC or LC-MS.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with

water and an organic solvent (e.g., ethyl acetate).

Extraction: Separate the organic layer. Wash sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified, typically by flash column

chromatography, to yield the final compound.

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling
According to GHS classifications, 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is

associated with several hazards.[4][5]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This

includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a

lab coat. All handling should be performed in a well-ventilated fume hood.[5]

Conclusion
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is far more than a simple chemical; it is

a powerful and versatile tool in the hands of medicinal chemists. With a molecular weight of

242.03 g/mol , its true value lies in the strategic positioning of its reactive handles, which allows

for the systematic and logical construction of complex molecules with high therapeutic

potential.[4] Its proven success as a scaffold for kinase inhibitors underscores its importance

and ensures its continued relevance in the ongoing quest for novel and effective medicines.

References
PubChem. (n.d.). 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center
for Biotechnology Information.
PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center
for Biotechnology Information.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b187127?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyrazolo_1_5-a_pyrimidine-2-carboxylic-acid
https://www.echemi.com/produce/pr220728268773-6-bromopyrazolo1-5-apyrimidine-2-carboxylic-acid.html
https://www.echemi.com/produce/pr220728268773-6-bromopyrazolo1-5-apyrimidine-2-carboxylic-acid.html
https://www.benchchem.com/product/b187127?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromopyrazolo_1_5-a_pyrimidine-2-carboxylic-acid
https://www.benchchem.com/product/b187127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChemLite. (n.d.). 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Gontijo, R. J. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their
role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
Organic Chemistry Portal. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of
β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and
Uses As an Antitumor Scaffold. (2021). Molecules.
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for
Biotechnology Information.
Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
Dymek, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine
Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole
Derivatives. Molecules.

Need Custom Synthesis?
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To cite this document: BenchChem. ["6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid"
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-
carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight
https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b187127?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

